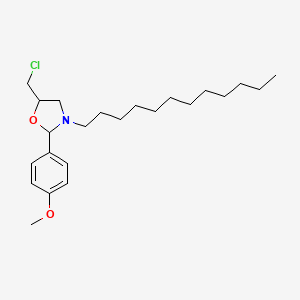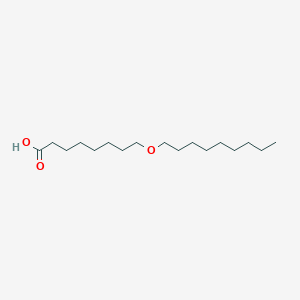![molecular formula C22H16N2 B14338353 (E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene CAS No. 106894-58-0](/img/structure/B14338353.png)
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a naphthalene ring, a phenyl ring, and a diazene group, making it a unique and interesting molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene typically involves the azo coupling reaction. This reaction is a key method for producing azo compounds and involves the reaction of a diazonium salt with an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: An aromatic amine, such as aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as naphthalene, under basic conditions to form the azo compound.
The reaction conditions typically involve maintaining a low temperature (0-5°C) during the formation of the diazonium salt to prevent decomposition. The coupling reaction is usually carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, ensuring consistent product quality and yield. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require strong acids (e.g., sulfuric acid for sulfonation) or halogens (e.g., chlorine for chlorination).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of (E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(4-(Naphthalen-1-yl(phenyl)amino)styryl)benzaldehyde: Another azo compound with similar structural features.
4-(N-(Naphthalen-1-yl)-N-phenylamino)benzaldehyde: A related compound with a different functional group.
Uniqueness
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene is unique due to its specific combination of aromatic rings and the azo group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
106894-58-0 |
|---|---|
Molekularformel |
C22H16N2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(4-naphthalen-1-ylphenyl)-phenyldiazene |
InChI |
InChI=1S/C22H16N2/c1-2-9-19(10-3-1)23-24-20-15-13-18(14-16-20)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H |
InChI-Schlüssel |
JNIQJUSZHFTLGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


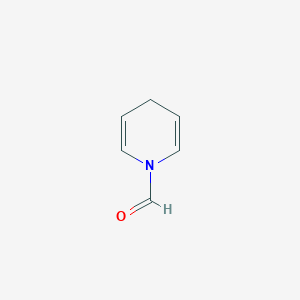

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)

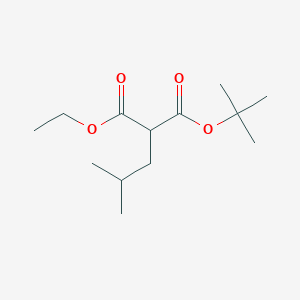
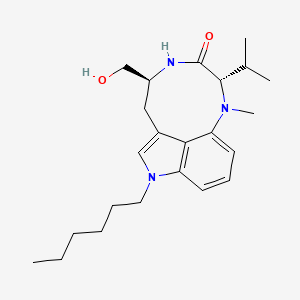
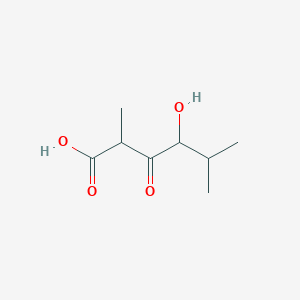

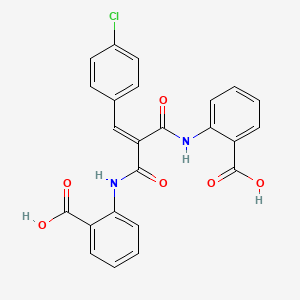
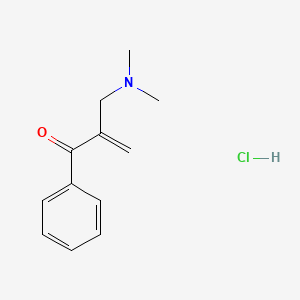
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
